(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid
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Overview
Description
LY-190388 is a penicillamine-containing enkephalin analog. It functions as a mu receptor agonist and is known for its analgesic properties . This compound is primarily used in scientific research to study pain management and opioid receptor interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-190388 involves the incorporation of penicillamine into an enkephalin analog. The detailed synthetic route includes the following steps:
Formation of the enkephalin backbone: This involves the sequential addition of amino acids to form the peptide chain.
Incorporation of penicillamine: Penicillamine is introduced into the peptide chain through a coupling reaction.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial Production Methods
Industrial production of LY-190388 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale peptide synthesis using automated peptide synthesizers.
Purification: Industrial-scale purification methods, including preparative HPLC.
Quality control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
LY-190388 undergoes various chemical reactions, including:
Oxidation: The thiol group in penicillamine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: The peptide backbone can undergo substitution reactions, particularly at the amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol or other thiol-based reducing agents.
Substitution: Various amino acid derivatives and coupling reagents like carbodiimides.
Major Products
The major products formed from these reactions include oxidized or reduced forms of LY-190388 and substituted analogs with modified amino acid residues .
Scientific Research Applications
LY-190388 has several scientific research applications:
Pain Management: It is used to study the mechanisms of pain and the efficacy of mu receptor agonists in pain relief.
Opioid Receptor Research: LY-190388 helps in understanding the interactions between enkephalins and opioid receptors, particularly the mu receptor.
Drug Development: It serves as a model compound for developing new analgesics with improved efficacy and reduced side effects.
Mechanism of Action
LY-190388 exerts its effects by binding to the mu opioid receptor. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesia. The molecular targets involved include the mu opioid receptor and associated G-proteins, which mediate the signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
DAMGO: Another mu receptor agonist with similar analgesic properties.
DPDPE: A delta receptor-selective enkephalin analog.
Met-enkephalin: An endogenous enkephalin with affinity for both mu and delta receptors.
Uniqueness of LY-190388
LY-190388 is unique due to its incorporation of penicillamine, which enhances its stability and binding affinity for the mu receptor. This makes it a valuable tool in pain management research and opioid receptor studies .
Properties
CAS No. |
105496-35-3 |
---|---|
Molecular Formula |
C30H41N5O7S |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H41N5O7S/c1-17(2)24(29(41)42)34-26(38)22(15-18-8-6-5-7-9-18)35(23(37)16-33-27(39)25(32)30(3,4)43)28(40)21(31)14-19-10-12-20(36)13-11-19/h5-13,17,21-22,24-25,36,43H,14-16,31-32H2,1-4H3,(H,33,39)(H,34,38)(H,41,42)/t21-,22-,24+,25-/m0/s1 |
InChI Key |
BVEVBYDQRCDKCN-HFOXQMJASA-N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N(C(=O)CNC(=O)C(C(C)(C)S)N)C(=O)C(CC2=CC=C(C=C2)O)N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N(C(=O)CNC(=O)[C@@H](C(C)(C)S)N)C(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N(C(=O)CNC(=O)C(C(C)(C)S)N)C(=O)C(CC2=CC=C(C=C2)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
105496-35-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YXGFV |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
H-Tyr-Pen-Gly-Phe-Val-OH LY 190388 LY-190388 Tyr-penicillamine-Gly-Phe-Val tyrosyl-penicillaminyl-glycyl-phenylalaninyl-valine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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